Cas no 64038-64-8 (Ethyl 2-mercapto-1H-imidazole-4-carboxylate)

エチル 2-メルカプト-1H-イミダゾール-4-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、イミダゾール骨格とチオール基、エステル基を有しており、医薬品や農薬の合成において多様な反応性を示します。特に、チオール基の求核性とエステル基の反応性を活かしたカップリング反応や置換反応に適しています。高い純度と安定性を備えており、実験室規模から工業的製造まで幅広く応用可能です。また、結晶性が良好で取り扱いやすく、保存性にも優れています。

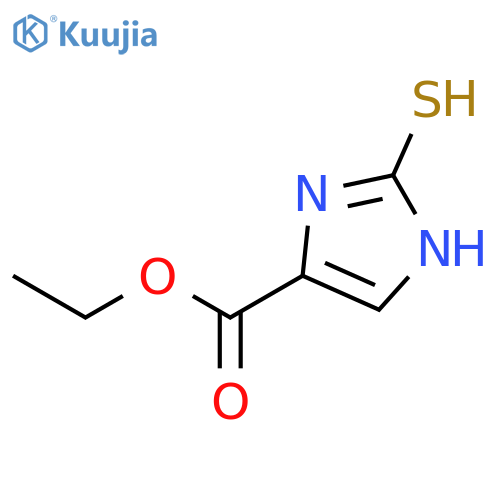

64038-64-8 structure

商品名:Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Ethyl 2-mercapto-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-mercapto-1H-imidazole-4-carboxylate

- 1H-Imidazole-4-carboxylicacid, 2,3-dihydro-2-thioxo-, ethyl ester

- 4-ETHOXYCARBONYLIMIDAZOLE-2-THIOL

- ethyl 2-mercapto-1H-imidazole-5-carboxylate

- ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate

- 2-mercaptoimidazole-4-ethyl formate

- DTXSID10214070

- SR-01000639950-1

- 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-thioxo-, ethyl ester

- ethyl-2-mercapto-1H-imidazole-4-carboxylate

- 2-mercapto-1 H-imidazole-4-carboxylic acid ethyl ester

- 2-Mercapto-5-carbethoxyimidazole

- 64038-64-8

- USAF EL-63

- Imidazole, 2-mercapto-5-carbethoxy-

- Ethyl 2-sulphanyl-1H-imidazole-4-carboxylate

- HMS555O06

- MFCD00068042

- 2-mercapto-1h-imidazole-4-carboxylic acid ethyl ester

- Maybridge1_005066

- 4-Ethoxycarbonyl-1H-imidazole-2-thiol

- AKOS024388179

- Imidazole-2-thiol, 5-ethoxycarbonyl-

- ethyl2-mercapto-1h-imidazole-4-carboxylate

- ethyl 2-mercapto-4-imidazole carboxylate

- CS-0151702

- A19011

- EN300-6851194

- Ethyl 2-sulfanyl-1H-imidazole-4-carboxylate #

- Ethyl 2-sulfanyl-1H-imidazole-4-carboxylate

- 2-mercapto-3H-imidazole-4-carboxylic acid ethyl ester

- AKOS006227566

- SCHEMBL269623

- CCG-50585

- 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid ethyl ester

- D82357

- 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid, ethyl ester

- J-520766

- ethyl 2-thio-1h-imidazole-4-carboxylate

- FT-0625962

- ethyl 2-mercaptoimidazole-4-carboxylate

- Z1198159497

- ethyl 2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate

- FS-1109

- ethyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

- AB-016/30038020

-

- MDL: MFCD02091509

- インチ: InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11)

- InChIKey: PONOGPICUOALRU-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN=C(N1)S

計算された属性

- せいみつぶんしりょう: 172.03100

- どういたいしつりょう: 172.031

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 7

- トポロジー分子極性表面積: 82.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: 。

- 密度みつど: 1.35

- ゆうかいてん: 191 °C

- ふってん: 254.3°C at 760 mmHg

- フラッシュポイント: 107.6°C

- 屈折率: 1.605

- PSA: 93.78000

- LogP: 0.87510

- ようかいせい: 。

Ethyl 2-mercapto-1H-imidazole-4-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36/37/38

Ethyl 2-mercapto-1H-imidazole-4-carboxylate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 2-mercapto-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B433915-1g |

Ethyl 2-Mercapto-1H-imidazole-4-carboxylate |

64038-64-8 | 1g |

$ 230.00 | 2022-06-01 | ||

| Cooke Chemical | BD9103831-5g |

Ethyl 2-mercapto-1H-imidazole-4-carboxylate |

64038-64-8 | 95% | 5g |

RMB 852.00 | 2025-02-21 | |

| abcr | AB225641-10 g |

Ethyl 2-mercapto-1H-imidazole-4-carboxylate, 95%; . |

64038-64-8 | 95% | 10 g |

€412.10 | 2023-07-20 | |

| eNovation Chemicals LLC | D960030-25g |

4-ETHOXYCARBONYLIMIDAZOLE-2-THIOL |

64038-64-8 | 95+% | 25g |

$195 | 2024-06-06 | |

| Enamine | EN300-6851194-0.25g |

ethyl 2-sulfanyl-1H-imidazole-4-carboxylate |

64038-64-8 | 95% | 0.25g |

$19.0 | 2023-07-10 | |

| abcr | AB225641-1 g |

Ethyl 2-mercapto-1H-imidazole-4-carboxylate, 95%; . |

64038-64-8 | 95% | 1 g |

€118.40 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222342-1g |

Ethyl 2-mercapto-1H-imidazole-4-carboxylate |

64038-64-8 | 97% | 1g |

¥88.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222342-100g |

Ethyl 2-mercapto-1H-imidazole-4-carboxylate |

64038-64-8 | 97% | 100g |

¥6729.00 | 2024-05-05 | |

| Enamine | EN300-6851194-0.1g |

ethyl 2-sulfanyl-1H-imidazole-4-carboxylate |

64038-64-8 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| eNovation Chemicals LLC | K39357-5g |

ethyl 2-mercapto-1H-imidazole-4-carboxylate |

64038-64-8 | 95%+ | 5g |

$1690 | 2024-05-24 |

Ethyl 2-mercapto-1H-imidazole-4-carboxylate 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

64038-64-8 (Ethyl 2-mercapto-1H-imidazole-4-carboxylate) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64038-64-8)Ethyl 2-mercapto-1H-imidazole-4-carboxylate

清らかである:99%/99%

はかる:25g/100g

価格 ($):344.0/1321.0